molecular formula C7H7FO2 B2401854 4-Fluoro-3-(hydroxymethyl)phenol CAS No. 438049-37-7

4-Fluoro-3-(hydroxymethyl)phenol

Cat. No.: B2401854
CAS No.: 438049-37-7
M. Wt: 142.129
InChI Key: MDGNKMOOSLLPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7FO2 It is characterized by a phenol ring substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of SM cross-coupling reactions, 4-Fluoro-3-(hydroxymethyl)phenol may interact with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium

Biochemical Pathways

Given its use in sm cross-coupling reactions , it is likely that it affects pathways related to carbon–carbon bond formation.

Pharmacokinetics

Its molecular weight is 14213 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .

Result of Action

Given its use in sm cross-coupling reactions , it is likely that it facilitates the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

It is known that fluoro-phenols can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

It is known that fluoro-phenols can have various effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that fluoro-phenols can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that fluoro-phenols can have various effects over time . These can include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that fluoro-phenols can have various effects at different dosages . These can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that fluoro-phenols can be involved in various metabolic pathways . These can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that fluoro-phenols can be transported and distributed in various ways . These can include interactions with transporters or binding proteins, as well as effects on localization or accumulation .

Subcellular Localization

It is known that fluoro-phenols can be localized to various subcellular compartments . These can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-fluorophenol with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3-position. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The phenol ring can be reduced under specific conditions to form cyclohexanol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed:

Scientific Research Applications

4-Fluoro-3-(hydroxymethyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

    4-Fluorophenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    3-Hydroxymethylphenol: Lacks the fluorine atom, resulting in different biological activity and chemical properties.

    4-Fluoro-3-methylphenol: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.

Uniqueness: 4-Fluoro-3-(hydroxymethyl)phenol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

4-Fluoro-3-(hydroxymethyl)phenol, also known by its chemical formula C7H7FO2\text{C}_7\text{H}_7\text{F}\text{O}_2 and CAS number 69141614, is a substituted phenolic compound that exhibits notable biological activity. The presence of a fluorine atom and a hydroxymethyl group on the aromatic ring significantly influences its chemical properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7H7FO2
  • Molecular Weight : 142.13 g/mol

Structural Features

The compound contains:

  • A hydroxymethyl group (-CH2OH), which enhances its solubility and reactivity.
  • A fluorine atom at the para position relative to the hydroxymethyl group, which increases electrophilicity and may influence biological interactions.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This enzyme plays a critical role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. This characteristic raises important considerations regarding drug-drug interactions and the safety profile of medications that include this compound as an active ingredient.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Its structural similarity to other phenolic compounds known for their antimicrobial properties suggests that it may serve as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes the molecular formulas, biological activities, and similarity indices of these compounds:

Compound NameMolecular FormulaBiological ActivitySimilarity Index
2,6-Difluoro-4-hydroxybenzyl alcoholC8H8F2OAntimicrobial0.93
4-Fluoro-3-hydroxybenzyl alcoholC7H7FOAntioxidant0.80
2-Fluoro-4-methoxy-1-methylbenzeneC9H10F1OAnticancer0.85
(2-Fluoro-6-methylphenyl)methanolC9H11F1ONeuroprotective0.83

The similarity index indicates how closely related these compounds are based on their structural features and biological activities.

Study on Antioxidant Activity

In one study, this compound was tested for its ability to inhibit lipid peroxidation in vitro. The results demonstrated a dose-dependent reduction in malondialdehyde levels, a marker of oxidative stress, indicating strong antioxidant activity .

Investigation of Enzyme Inhibition

Another research effort focused on the compound's interaction with CYP3A4. Using an in vitro assay, it was found that this compound significantly inhibited the enzyme's activity at micromolar concentrations. This finding highlights the potential for drug interactions when this compound is co-administered with other medications metabolized by CYP3A4 .

Properties

IUPAC Name

4-fluoro-3-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGNKMOOSLLPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Fluoro-5-hydroxybenzyl alcohol was prepared according to the following procedure: 2-Fluoro-5-hydroxybenzaldehyde: to a stirred solution of 2-fluoro-5-methoxybenzaldehyde (18.3 g) in dichloromethane (200 mL) at 0° C. was added dropwise a solution of boron tribromide in dichloromethane (1M, 120 mL, 1 eq.). The mixture was stirred for 3 h then concentrated to a volume of ˜50 mL and partitioned between ethyl acetate (500 mL) and water (500 mL). The organic layer was washed (water), dried (magnesium sulfate) and concentrated to give a red oil (22.7 g). The oil was purified by column chromatography (SiO2, DCM→DIPE) to give the product as a pink crystalline solid (9.9 g, 59% yield);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

to a stirred solution of 2-fluoro-5-hydroxybenzaldehyde (4.1 g) in methanol (50 mL) at 0° C. was added portionwise sodium borohydride (0.55 g). The mixture was warmed to room temperature, stirred for 1 hour then partitioned between water (200 mL) and ethyl acetate (2×200 mL). The combined organics were washed (brine), dried (magnesium sulfate) and concentrated to give 2-fluoro-5-hydroxybenzyl alcohol as a yellow oil which crystallised on standing overnight (4.1 g, 95% yield):
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.